

# Technical Support Center: Reactive Red 218 Dyeing on Cotton Fabric

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## Compound of Interest

Compound Name: Reactive red 218

Cat. No.: B1167056

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This technical support guide provides troubleshooting information and answers to frequently asked questions regarding uneven dyeing of cotton fabric with **Reactive Red 218**.

## Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing, such as patchiness or shade variation, when using **Reactive Red 218** on cotton?

A1: Uneven dyeing with reactive dyes on cotton can stem from several factors throughout the dyeing cycle. Key causes include improper fabric preparation, issues with water quality, incorrect dye dissolution and application, and poor control over dyeing parameters like temperature, pH, and electrolyte concentration.[1][2][3] Inadequate scouring and bleaching can leave impurities or oils on the fabric, which resist dye uptake.[4][5] Furthermore, issues like rapid heating of the dye bath or poor circulation within the dyeing machinery can lead to the dye "rushing" onto the fabric unevenly.[2]

Q2: How does water hardness affect the dyeing process with **Reactive Red 218**?

A2: Water hardness, caused by dissolved minerals like calcium ( $\text{Ca}^{2+}$ ) and magnesium ( $\text{Mg}^{2+}$ ) ions, can significantly disrupt reactive dyeing.[6][7] These ions can react with the anionic reactive dye molecules, causing them to aggregate or even precipitate out of the dye bath.[8] This reduces the amount of dye available to bond with the cotton fibers, leading to weaker shades and potential for dye spots.[2] Additionally, these ions can react with the alkali (like soda ash) used for fixation, forming insoluble precipitates that deposit on the fabric, resulting in

a harsh feel and poor color uniformity.[6][7] It is recommended to use soft water with a hardness of less than 50 ppm for optimal results.[2]

Q3: What is dye hydrolysis, and how does it contribute to dyeing faults?

A3: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (hydroxide ions) instead of the cotton fiber.[9][10] This reaction deactivates the dye, making it unable to form a covalent bond with the cellulose.[11][12] Hydrolyzed dye has a low affinity for the fiber and remains physically attached until the washing-off stage.[11] Factors that increase the rate of hydrolysis include high temperatures, high pH, and extended dyeing times in alkaline conditions.[13][14] If hydrolyzed dye is not completely removed during washing, it can lead to poor wet fastness properties and staining of other fabrics.[12]

Q4: What is the specific role of salt and alkali in the dyeing process, and how can their incorrect addition lead to unevenness?

A4: In a dye bath, both the cotton fiber and the reactive dye molecules carry a negative charge, which causes electrostatic repulsion.[15][16] Salt (e.g., sodium chloride or Glauber's salt) is added as an electrolyte to neutralize the negative charge on the cotton fiber, which helps to push the dye molecules from the solution onto the fiber surface, a process called exhaustion.[15][17] Alkali (e.g., soda ash) is then added to raise the pH of the dye bath.[18] This activates the hydroxyl groups on the cellulose, allowing the reactive dye to form a strong covalent bond with the fiber in a process called fixation.[19] If salt is added too quickly or is not evenly distributed, it can cause rapid, uneven exhaustion of the dye. Similarly, premature or uneven addition of alkali can cause localized fixation before the dye has had a chance to level out, resulting in patchy dyeing.[3]

Q5: Can the properties of **Reactive Red 218** itself influence dyeing uniformity?

A5: Yes, the intrinsic properties of a reactive dye, such as its substantivity (affinity for the fiber), reactivity, and diffusion coefficient, play a crucial role.[20] A dye with very high substantivity may exhaust onto the fiber too quickly, increasing the risk of unlevel dyeing if not properly controlled.[20] Conversely, a dye with low substantivity may require more salt to achieve adequate exhaustion. The reactivity of the dye determines the optimal temperature and pH for fixation. Dyes with poor diffusion characteristics may not penetrate the fiber structure evenly, leading to surface dyeing and potential for color variations.[4]

## Troubleshooting Guide for Uneven Dyeing

This guide outlines common dyeing defects and provides systematic steps to identify and rectify the root causes.

Observed Defect	Potential Causes	Recommended Corrective Actions & Preventions
Patchy Dyeing / Blotches	<p>1. Improper Fabric Pre-treatment: Residual oils, waxes, or sizing agents on the fabric are resisting dye uptake. [2][4]</p> <p>2. Incorrect Dye Dissolution: Undissolved dye particles are filtering out on the fabric surface. [2][5]</p> <p>3. Water Hardness: Precipitation of dye-metal complexes. [2][6]</p> <p>4. Premature Fixation: Alkali added too early or too quickly, causing localized dye fixation before leveling. [3]</p>	<p>Corrective: For light to medium shades, stripping and re-dyeing may be possible. For dark shades, re-dyeing to a darker color like black is often the only option. [21]</p> <p>Preventive:</p> <ul style="list-style-type: none"><li>• Ensure thorough scouring and bleaching to achieve high fabric absorbency (droplet test &lt; 3 seconds). [2]</li><li>• Dissolve dye powder completely in lukewarm water (around 40-50°C) and filter the solution before adding it to the dye bath. [2][22]</li><li>• Use softened water or add a suitable sequestering agent to chelate metal ions. [2][6]</li><li>• Add alkali progressively after the dye has been allowed to exhaust and level for a sufficient time. [22]</li></ul>
Shade Variation (Side-to-Center or End-to-End)	<p>1. Poor Liquor Circulation: Inadequate pump pressure or blocked nozzles in the dyeing machine. [2]</p> <p>2. Uneven Temperature: Inconsistent temperature across the dye bath. [23]</p> <p>3. Improper Loading: Overloading the machine or tangled fabric rope restricts dye liquor flow. [5]</p> <p>4. Rapid Heating Rate: Temperature ramped up too quickly, not</p>	<p>Corrective: Difficult to correct. Attempting a leveling cycle with additional leveling agents at an elevated temperature might help in some cases.</p> <p>Preventive:</p> <ul style="list-style-type: none"><li>• Ensure dyeing machine is well-maintained and operating at the correct pressure and flow rate.</li><li>• Verify temperature control systems are calibrated and functioning correctly.</li><li>• Adhere to the machine's specified loading</li></ul>

allowing for dye migration and leveling.[2]

capacity and use an anti-creasing agent.[9][24] • Employ a controlled, gradual heating rate (e.g., 1-1.5°C/min) during the critical exhaustion phase.[2]

#### Specks or Color Spots

1. Dye Agglomeration: Poor solubility of the dye or interaction with hard water ions.[2][8] 2. Machine Contamination: Residual dye flakes from a previous dyeing (especially dark shades) dislodging from the machine. [2] 3. Undissolved Alkali: Particles of soda ash landing on the fabric surface causing dark spots.

Corrective: A thorough soaping at the boil may remove some surface spots. Severe cases are difficult to rectify.  
Preventive: • Ensure dye is fully dissolved before use.[2] • Implement a rigorous machine cleaning schedule, especially when changing from dark to light shades.[2] • Dissolve all chemicals, including alkali, completely before adding them to the machine.

## Data Presentation: Typical Dyeing Parameters

The following tables provide recommended starting parameters for a typical exhaust dyeing process for cotton with **Reactive Red 218**. These values may need optimization based on the specific shade depth, equipment, and fabric type.

Table 1: Recommended Salt and Alkali Concentrations by Shade Depth

Shade Depth	Reactive Red 218 (% owf)	Glauber's Salt (g/L)	Soda Ash (g/L)
Pale	< 1.0%	20 - 40	10 - 15
Medium	1.0% - 3.0%	40 - 60	15 - 20
Dark	> 3.0%	60 - 80	20

Note: % owf = percentage on weight of fabric. These values are indicative and should be adjusted based on the specific dye characteristics and liquor ratio.[9]

Table 2: Process Parameters

Parameter	Recommended Value / Range	Rationale
Liquor Ratio (M:L)	1:8 to 1:15	Lower liquor ratios reduce water, salt, and energy consumption.[13]
Exhaustion Temperature	60°C - 80°C	Optimal temperature for dye migration and leveling before fixation. For hot brand dyes, this can be higher.[25]
Fixation Temperature	60°C - 80°C	Temperature at which the covalent bond forms. Varies by the reactive group of the dye.
pH for Fixation	10.5 - 11.5	Alkaline pH is necessary to activate the cellulose for reaction with the dye.[16][26]
Dyeing Time	Exhaustion: 30-45 min Fixation: 45-60 min	Allows for sufficient dye migration, leveling, and subsequent reaction with the fiber.[27]

## Experimental Protocols

### Protocol 1: Standard Laboratory Exhaust Dyeing of Cotton Fabric with **Reactive Red 218**

#### 1. Materials and Reagents:

- Scoured and bleached 100% cotton knit fabric.
- Reactive Red 218** dye powder.

- Glauber's Salt (Anhydrous  $\text{Na}_2\text{SO}_4$ ).
- Soda Ash (Anhydrous  $\text{Na}_2\text{CO}_3$ ).
- Sequestering agent.
- Leveling agent.
- Acetic Acid (for neutralization).
- Non-ionic soaping agent.
- Distilled or deionized water.
- Laboratory dyeing apparatus (e.g., beaker dyer with programmable temperature control).

## 2. Procedure:

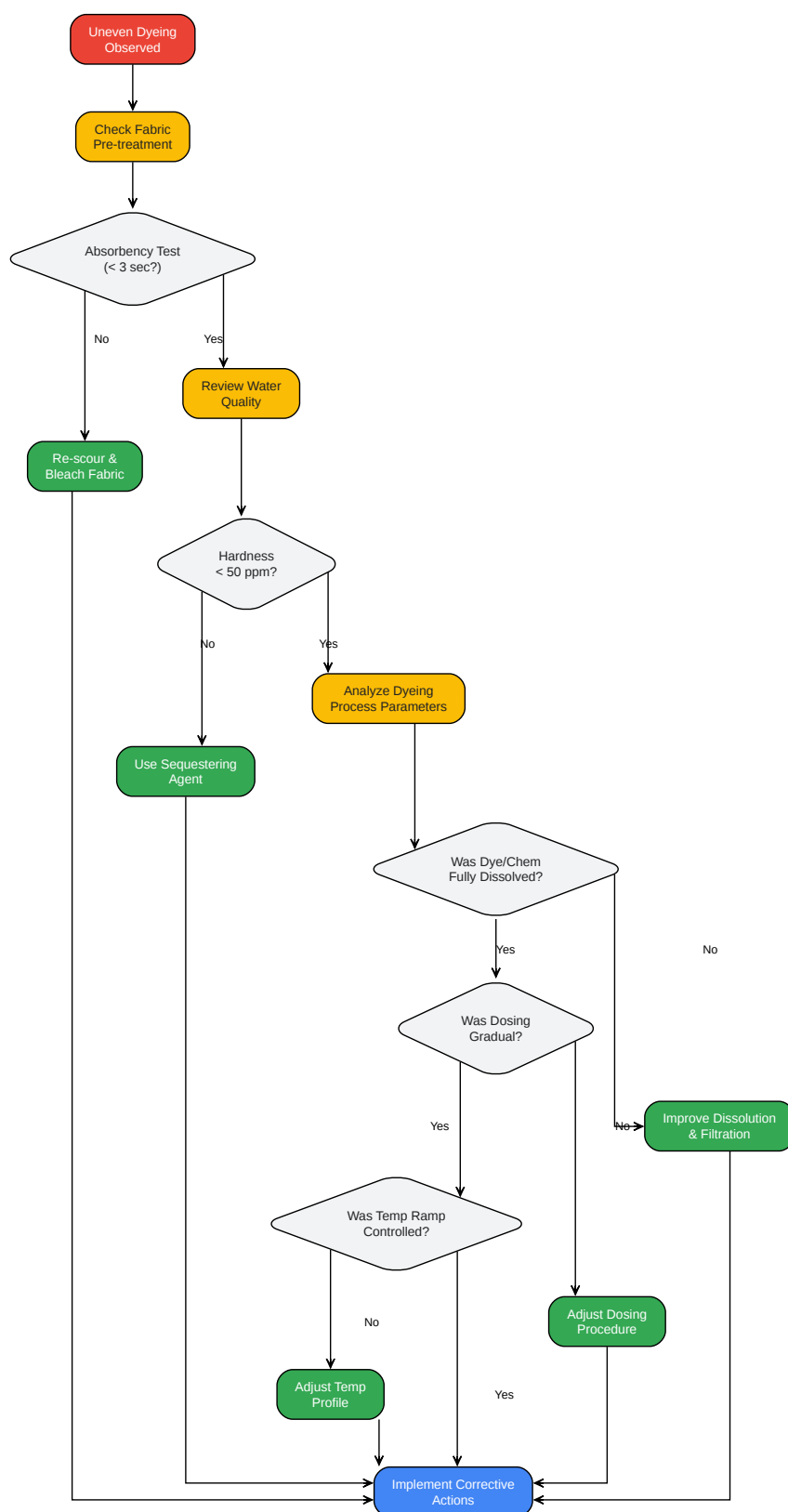
- Fabric Preparation: Weigh the dry cotton fabric accurately. Wet out the fabric thoroughly in deionized water.
- Dye Bath Preparation:
  - Set the required liquor ratio (e.g., 1:10). Calculate the total volume of the dye bath.
  - Add the calculated volume of water, sequestering agent (e.g., 0.5 g/L), and leveling agent (e.g., 1.0 g/L) to the dyeing vessel.[\[9\]](#)
  - Set the initial temperature of the bath to 40°C.
- Dye Dissolution: Separately, weigh the required amount of **Reactive Red 218** dye powder. Make a paste with a small amount of lukewarm water, then dissolve it completely by adding more hot water (approx. 80°C).[\[22\]](#) Filter the solution.
- Dyeing - Exhaustion Phase:
  - Add the wetted-out fabric to the dye bath and run for 5 minutes for acclimatization.
  - Add the filtered dye solution to the bath.

- Run for 10 minutes.
- Add the calculated amount of Glauber's salt in two portions, 10 minutes apart.
- Raise the temperature from 40°C to 80°C at a rate of 1.5°C per minute.
- Run the machine at 80°C for 30 minutes to ensure complete dye exhaustion and leveling.
- Dyeing - Fixation Phase:
  - Separately dissolve the calculated amount of Soda Ash in hot water.
  - Add the alkali solution to the dye bath in two portions, 10 minutes apart.
  - Continue dyeing at 80°C for another 45-60 minutes.
- Post-Dyeing Washing (Wash-Off):
  - Drain the dye bath.
  - Rinse the fabric with cold water until the water runs clear.
  - Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) at 50°C for 10 minutes.  
[\[25\]](#)
  - Drain and rinse again.
  - Soap the fabric with a non-ionic soaping agent (e.g., 2 g/L) at 95°C (near boil) for 10-15 minutes to remove unfixed and hydrolyzed dye.[\[25\]](#)
  - Rinse thoroughly with hot water, then cold water.
- Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.

## Visualizations

Diagram 1: Troubleshooting Workflow for Uneven Dyeing

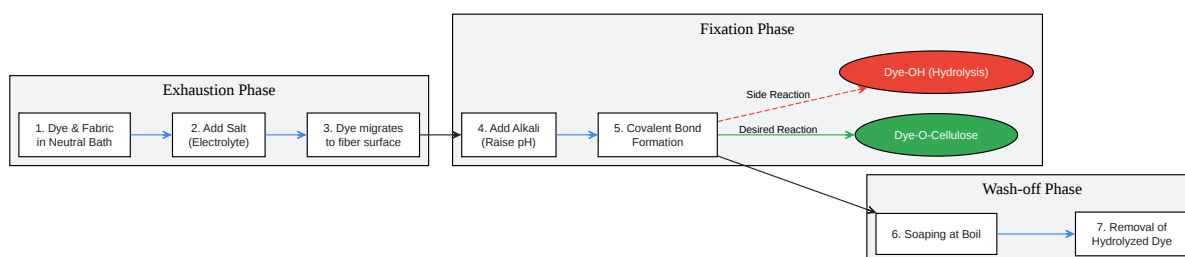




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Caption: A logical workflow for diagnosing the root causes of uneven dyeing.

Diagram 2: Key Stages of Exhaust Dyeing with Reactive Dyes



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Caption: The three critical phases of the reactive dyeing process on cotton.

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